

# Spectroscopic and Structural Elucidation of 3-Fluoroisonicotinamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoroisonicotinamide

Cat. No.: B585120

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data for **3-Fluoroisonicotinamide**, a key fluorinated pyridine derivative with significant potential in medicinal chemistry. This document outlines the structural characterization of the compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualization.

## Spectroscopic Data Summary

The empirical formula for **3-Fluoroisonicotinamide** is  $C_6H_5FN_2O$ , with a molecular weight of 140.12 g/mol. The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

### Table 1: $^1H$ , $^{13}C$ , and $^{19}F$ NMR Spectroscopic Data for Methyl 3-Fluoropyridine-4-carboxylate (Precursor)

Note: The following data pertains to the precursor, Methyl 3-Fluoropyridine-4-carboxylate, as a reference for the structural backbone.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$	8.68	d	4.8	H-6
8.54	d	4.8	H-2	
7.68	t	4.8	H-5	
3.92	s	-	-OCH <sub>3</sub>	
$^{13}\text{C}$	164.2	d	3.8	C=O
158.5	d	268.0	C-3	
152.0	d	5.7	C-6	
142.1	d	25.3	C-2	
124.9	d	4.8	C-5	
123.8	d	13.4	C-4	
52.8	s	-	-OCH <sub>3</sub>	
$^{19}\text{F}$	-119.5	s	-	F-3

**Table 2: Predicted Spectroscopic Data for 3-Fluoroisonicotinamide**

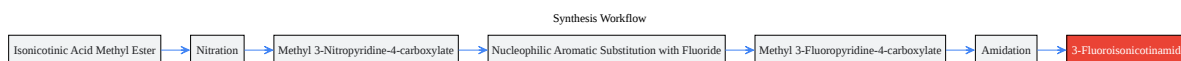
Technique	Feature	Predicted Value
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ )	m/z 140
Major Fragments	m/z 124 ( $[\text{M}-\text{NH}_2]^+$ ), 96 ( $[\text{M}-\text{CONH}_2]^+$ ), 69	
IR Spectroscopy	N-H stretch (amide)	3400-3200 $\text{cm}^{-1}$ (two bands)
C=O stretch (amide)	~1680 $\text{cm}^{-1}$	
C-F stretch	~1250-1000 $\text{cm}^{-1}$	
Aromatic C=C stretch	~1600-1450 $\text{cm}^{-1}$	

## Experimental Protocols

The synthesis and characterization of **3-Fluoroisonicotinamide** can be achieved through a multi-step process, with the final spectroscopic analysis confirming the structure of the target compound.

### Synthesis of 3-Fluoroisonicotinamide

The synthesis of **3-Fluoroisonicotinamide** can be adapted from the established synthesis of its precursor, Methyl 3-Fluoropyridine-4-carboxylate[1][2]. The general workflow is outlined below:



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A flowchart illustrating the synthetic pathway to **3-Fluoroisonicotinamide**.

- Nitration: Isonicotinic acid methyl ester is nitrated to yield methyl 3-nitropyridine-4-carboxylate.
- Nucleophilic Aromatic Substitution: The nitro group of methyl 3-nitropyridine-4-carboxylate is replaced by a fluoride anion through nucleophilic aromatic substitution to give methyl 3-fluoropyridine-4-carboxylate[1][2].
- Amidation: The methyl ester of methyl 3-fluoropyridine-4-carboxylate is then converted to the primary amide, **3-Fluoroisonicotinamide**, through reaction with ammonia.

### Spectroscopic Analysis

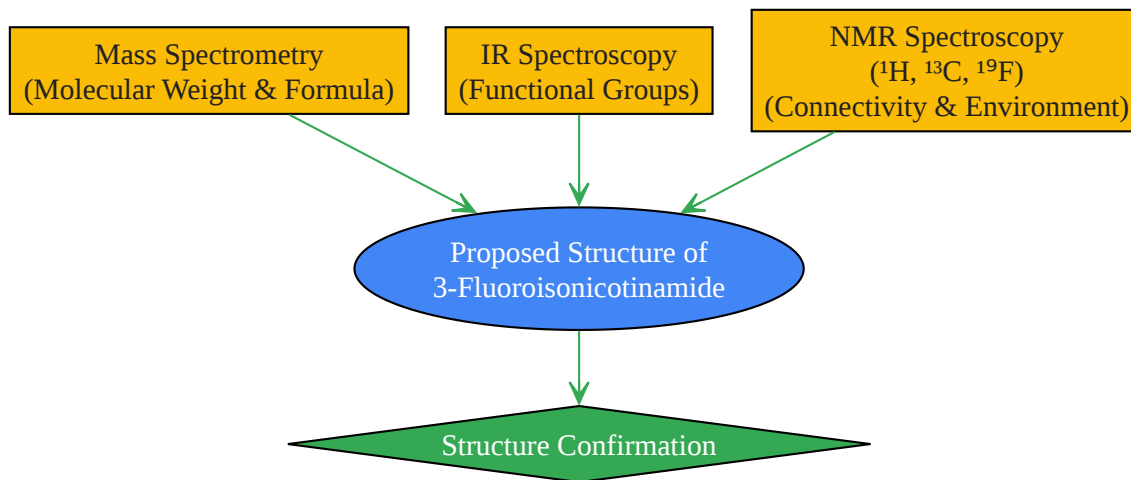
The following protocols are standard procedures for the spectroscopic characterization of **3-Fluoroisonicotinamide**.

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Instrumentation:**  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer.
- **$^1\text{H}$  NMR:** Standard parameters are used to acquire the proton NMR spectrum.
- **$^{13}\text{C}$  NMR:** Proton-decoupled  $^{13}\text{C}$  NMR spectra are obtained to determine the chemical shifts of the carbon atoms.
- **$^{19}\text{F}$  NMR:** The  $^{19}\text{F}$  NMR spectrum is acquired to confirm the presence and chemical environment of the fluorine atom.
- **Sample Preparation:** A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- **Data Acquisition:** The IR spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Instrumentation:** Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph.
- **Analysis:** The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

## Logical Relationships in Spectroscopic Analysis

The process of identifying an unknown compound through spectroscopy involves a logical workflow where data from different techniques are integrated to deduce the final structure.

## Spectroscopic Analysis Workflow



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## References

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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